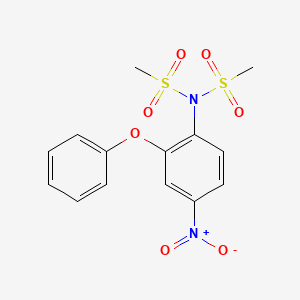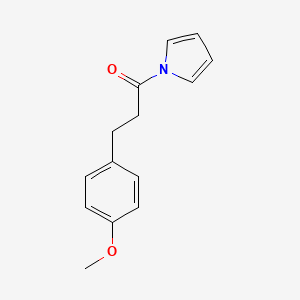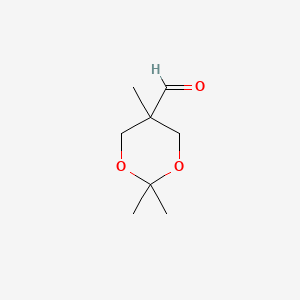
9-Anthracenepropanoic Acid Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of esters, including 9-Anthracenepropanoic Acid Ethyl Ester, typically involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. For this compound, the reaction involves 9-Anthracenepropanoic Acid and ethanol, with a mineral acid catalyst such as sulfuric acid . The reaction is usually carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
9-Anthracenepropanoic Acid Ethyl Ester can undergo various chemical reactions, including:
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Hydrolysis: 9-Anthracenepropanoic Acid and ethanol.
Reduction: 9-Anthracenepropanol.
Substitution: Depends on the nucleophile used.
Applications De Recherche Scientifique
9-Anthracenepropanoic Acid Ethyl Ester is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving the interaction of polycyclic aromatic hydrocarbons with biological systems.
Industry: Used in the production of materials and chemicals that require specific aromatic properties.
Mécanisme D'action
The mechanism of action of 9-Anthracenepropanoic Acid Ethyl Ester involves its interaction with molecular targets through its ester and aromatic functionalities. The ester group can undergo hydrolysis, releasing the carboxylic acid, which can further interact with biological molecules. The aromatic anthracene moiety can participate in π-π interactions and other non-covalent interactions with proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Anthracenepropanoic Acid: The parent carboxylic acid of the ester.
Anthracene: The core polycyclic aromatic hydrocarbon structure.
9-Anthracenemethanol: A related compound with a hydroxyl group instead of the ester group.
Uniqueness
9-Anthracenepropanoic Acid Ethyl Ester is unique due to its combination of the anthracene aromatic system and the ester functionality, which allows it to participate in a variety of chemical reactions and interactions. This makes it a versatile compound in research and industrial applications.
Propriétés
IUPAC Name |
3-anthracen-9-yl-1-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O/c1-17-10-12-18(13-11-17)24(25)15-14-23-21-8-4-2-6-19(21)16-20-7-3-5-9-22(20)23/h2-13,16H,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSSIRBKTMVUKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747047 |
Source


|
| Record name | 3-(Anthracen-9-yl)-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109690-74-6 |
Source


|
| Record name | 3-(Anthracen-9-yl)-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B588430.png)
![2h-Isoxazolo[5,4-d]azonine](/img/structure/B588433.png)


![(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B588440.png)

